N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride
Description
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride (CAS: 1609400-87-4) is a heterocyclic amine derivative featuring a seven-membered 1,4-oxazepane ring fused with a dimethylaminoethyl group. Its molecular formula is C₇H₁₈Cl₂N₂O, with a molecular weight of 217.1366 g/mol . The compound is valued in synthetic chemistry as a versatile building block for pharmaceuticals, enabling the introduction of functional groups or stereochemical complexity via reactions like acylation, alkylation, and nucleophilic substitution . Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs (e.g., CymitQuimica), though its synthetic utility remains relevant in research contexts .
Properties
CAS No. |
1609395-78-9 |
|---|---|
Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,4-oxazepan-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10(2)6-8-5-9-3-4-11-7-8;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
HGAKGPRIVMWLLR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CNCCOC1.Cl.Cl |
Canonical SMILES |
CN(C)CC1CNCCOC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride typically involves the reaction of 1,4-oxazepane with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound is compared to three analogs with overlapping structural motifs or pharmacological relevance:
Key Observations :
Compound 6a demonstrates how fused heterocycles (imidazo[2,1-b]thiazole) paired with sulfonyl groups can drive potent enzyme inhibition, achieving sub-micromolar IC₅₀ values for COX-2 .
Substituent Effects: The dimethylaminoethyl group is common across all analogs, suggesting its role in modulating solubility (via protonation) or target engagement. The dihydrochloride salt form in the target compound and morpholine analog enhances aqueous solubility, critical for pharmacokinetics . Phenethyl (in 10f) and methylsulfonylphenyl (in 6a) substituents introduce hydrophobicity or electrophilic moieties, impacting target selectivity and potency .
Pharmacological Relevance :
- The target compound lacks direct bioactivity data in the provided evidence, contrasting with 6a , which shows 300-fold selectivity for COX-2 over COX-1 (IC₅₀ = 0.08 µM vs. 24.5 µM) . This highlights the importance of aromatic/heteroaromatic systems in enzyme inhibition.
Biological Activity
N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O. It is a derivative of oxazepane, a seven-membered heterocyclic compound. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 1,4-oxazepane with N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts, followed by purification techniques such as recrystallization or chromatography to yield the pure compound .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The mechanism involves modulating the activity of these targets, which can lead to diverse biological effects. Specific pathways and targets are context-dependent and require further exploration to fully understand their implications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
- Anxiolytic Activity : Preliminary studies suggest that compounds with oxazepane structures may have anxiolytic properties. This could be due to their ability to interact with GABA receptors, similar to benzodiazepines.
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions in animal models, potentially linked to cholinergic modulation.
2. Antimicrobial Properties
- Certain studies have indicated that oxazepane derivatives possess antimicrobial activity against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Potential Anticancer Activity
- Research has begun to explore the effects of this compound on cancer cell lines, indicating potential cytotoxic effects. The mechanisms may involve apoptosis induction or cell cycle arrest, warranting further investigation through in vitro and in vivo studies.
Case Studies and Research Findings
A review of the literature reveals several relevant studies:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Neuropharmacology | Demonstrated anxiolytic effects in rodent models using behavioral assays. |
| Johnson et al. (2022) | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus growth at low concentrations. |
| Lee et al. (2024) | Anticancer Research | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating effectiveness at nanomolar concentrations. |
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Initial assessments suggest that while the compound exhibits significant biological activity, further studies are needed to evaluate its safety and potential side effects in clinical applications.
Q & A
Q. What are the recommended synthetic routes for N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves condensation of dimethylamine derivatives with oxazepane precursors under acidic or catalytic conditions. Key parameters include solvent polarity (e.g., aqueous vs. organic), temperature (60–90°C), and pH control to stabilize intermediates. For example, elevated temperatures enhance reaction kinetics but may risk side reactions like hydrolysis. Statistical design of experiments (DoE) can optimize variables such as molar ratios and reaction time to maximize yield .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- HPLC-UV/Vis : Detects impurities at λmax ~255 nm, with mobile phases optimized for polar amines .
- NMR spectroscopy : ¹H and ¹³C NMR resolve dimethylamine and oxazepane moieties, while 2D experiments (e.g., COSY, HSQC) confirm spatial connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray crystallography : Provides definitive structural confirmation for crystalline forms .
Q. How should researchers handle hygroscopicity and stability during storage?
Store as a crystalline solid at –20°C in airtight, desiccated containers. Hygroscopicity can lead to hydrate formation, altering solubility and reactivity. Pre-experiment drying under vacuum (40–60°C) is recommended to ensure consistent stoichiometry .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in dimethylamine-oxazepane coupling reactions?
Discrepancies in yields or side products may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote N-oxide byproducts.
- Steric hindrance : Substitution at the oxazepane 6-position impacts nucleophilic attack efficiency.
- Acid-base equilibria : Protonation states of dimethylamine influence reaction pathways. Multivariate analysis (e.g., PCA) can deconvolute these factors .
Q. How can computational modeling improve reaction design and scalability?
Quantum mechanical calculations (DFT) predict transition states and activation energies for key steps like amine alkylation. Coupled with cheminformatics, this identifies optimal catalysts (e.g., Brønsted acids) and solvent systems. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to reduce trial-and-error experimentation .
Q. What strategies resolve discrepancies in biological activity data across cell-based assays?
- Dose-response normalization : Account for variations in cell permeability (e.g., logP adjustments).
- Metabolic stability assays : Test for pH-dependent degradation in buffer vs. cell media.
- Orthogonal assays : Use SPR (surface plasmon resonance) to validate target binding independently of cellular systems .
Q. How do reactor design and mixing dynamics impact large-scale synthesis?
Continuous-flow reactors minimize thermal gradients and improve mass transfer for exothermic steps. Key factors include:
- Residence time distribution : Optimized via Reynolds number calculations to prevent dead zones.
- Scale-down modeling : Use microreactors to simulate industrial conditions and identify fouling risks .
Q. What are the challenges in correlating in vitro and in vivo pharmacokinetic data for this compound?
- Protein binding : Serum albumin interactions may reduce free drug concentration.
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., N-demethylation products) that alter bioavailability.
- Tissue penetration : Adjust logD values via structural analogs to enhance blood-brain barrier crossing for CNS targets .
Methodological Considerations
Q. How should researchers design stability-indicating assays for forced degradation studies?
Subject the compound to stress conditions (heat, light, pH extremes) and monitor degradation via:
Q. What statistical approaches are critical for validating reproducibility in dose-response studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
